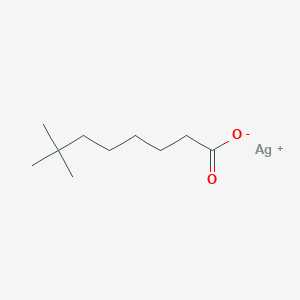

Neodecanoic acid, silver(1+) salt

Description

Neodecanoic acid, silver(1+) salt (CAS 68683-18-1), also known as silver neodecanoate, is an organometallic compound with the molecular formula C₁₀H₁₉AgO₂ and a molecular weight of 279.13 g/mol . It is derived from neodecanoic acid, a branched carboxylic acid, and silver(I). This compound is notable for its solubility in organic solvents and applications in nanotechnology, conductive inks, and metal coatings .

Properties

IUPAC Name |

silver;7,7-dimethyloctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2.Ag/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZVTOHLJOBKCW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)[O-].[Ag+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19AgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of neodecanoic acid, silver(1+) salt typically involves the reaction of neodecanoic acid with a silver compound such as silver oxide or silver nitrate. One common method involves dissolving silver oxide in a solution of neodecanoic acid and ethanol. The reaction mixture is then heated to facilitate the formation of the silver salt .

Industrial Production Methods: In industrial settings, the production of silver neodecanoate can involve the use of hydrocarbon solvents such as toluene or xylene. The silver compound is dissolved in the solvent along with neodecanoic acid, and the mixture is then subjected to conditions that promote the formation of the silver salt. The resulting product is purified to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Neodecanoic acid, silver(1+) salt can undergo various chemical reactions, including:

Oxidation: The silver ion can be oxidized to form silver oxide.

Reduction: The silver ion can be reduced to metallic silver.

Substitution: The carboxylate group can participate in substitution reactions with other metal ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Metal salts such as copper(II) sulfate or zinc chloride can be used for substitution reactions.

Major Products:

Oxidation: Silver oxide.

Reduction: Metallic silver.

Substitution: Corresponding metal neodecanoates.

Scientific Research Applications

Neodecanoic acid, silver(1+) salt has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various organic reactions.

Biology: Investigated for its antimicrobial properties.

Medicine: Explored for potential use in antimicrobial coatings for medical devices.

Mechanism of Action

The mechanism of action of neodecanoic acid, silver(1+) salt primarily involves the release of silver ions, which can interact with various biological molecules. Silver ions are known to bind to proteins and nucleic acids, disrupting cellular processes and leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and conditions .

Comparison with Similar Compounds

Comparison with Similar Silver Salts

Silver carboxylates and inorganic silver salts vary significantly in structure, reactivity, and applications. Below is a detailed comparison with key analogs:

Silver Carboxylates

Silver 2-Ethylhexanoate (CAS 26077-31-6)

- Formula : C₈H₁₅AgO₂

- Molecular Weight : 247.09 g/mol .

- Applications : Catalyst in polymer synthesis, stabilizer for PVC.

- Comparison: Shorter carbon chain (C8 vs. C10) reduces solubility in nonpolar solvents. Less thermally stable than silver neodecanoate, limiting use in high-temperature processes .

Silver Stearate (CAS 3507-99-1)

- Formula : C₁₈H₃₅AgO₂

- Molecular Weight : 431.33 g/mol .

- Applications : Antimicrobial coatings, lubricant additives.

- Comparison: Longer carbon chain (C18) enhances hydrophobicity but reduces solubility in polar solvents. Higher decomposition temperature (~200°C) compared to silver neodecanoate (~150°C) .

Silver Behenate (CAS 2489-05-6)

Inorganic Silver Salts

Silver Nitrate (CAS 7761-88-8)

- Formula: AgNO₃

- Molecular Weight : 169.87 g/mol .

- Applications : Medical antiseptics, photography, analytical reagents.

- Comparison: High water solubility enables aqueous applications but limits compatibility with organic matrices. Toxicological risks (e.g., skin corrosion) are higher than silver neodecanoate .

Silver Sulfate (CAS 10294-26-5)

- Formula : Ag₂SO₄

- Molecular Weight : 311.80 g/mol .

- Applications : Electroplating, battery electrolytes.

- Comparison: Inorganic structure lacks organic ligand flexibility, limiting use in nanotechnology. Higher silver content (68.9% Ag) vs. silver neodecanoate (38.6% Ag) .

Silver Sulfadiazine

Data Tables

Table 1: Structural and Physical Properties

Research Findings

Conductivity Performance

Ink formulations with silver neodecanoate achieve ≤10 Ω/sq resistivity after thermal treatment, comparable to silver nitrate-based inks but with better adhesion to flexible substrates .

Environmental Impact

Silver neodecanoate’s branched structure enhances biodegradability compared to linear carboxylates like silver stearate . However, all silver compounds require controlled disposal to mitigate aquatic toxicity .

Biological Activity

Neodecanoic acid, silver(1+) salt, also known as silver neodecanoate, is a compound that has garnered interest due to its potential biological activities and applications in various fields, including medicine and materials science. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : CHAgO

- Molecular Weight : 279.12 g/mol

- Appearance : Typically appears as a white or off-white powder.

Synthesis

The synthesis of silver neodecanoate involves the reaction of neodecanoic acid with silver nitrate. The process can be summarized as follows:

- Preparation of Sodium Neodecanoate : Neodecanoic acid is reacted with sodium hydroxide to form sodium neodecanoate.

- Reaction with Silver Nitrate : The sodium neodecanoate solution is then treated with silver nitrate to precipitate silver neodecanoate:

Antimicrobial Properties

Research indicates that silver neodecanoate exhibits significant antimicrobial activity. A study demonstrated that it effectively inhibits the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve the release of silver ions, which disrupt bacterial cell membranes and interfere with cellular processes.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of silver neodecanoate. In vitro studies indicate that at low concentrations, it exhibits minimal cytotoxic effects on human fibroblast cells, suggesting potential for safe applications in biomedical fields.

- Cell Line Used : Human fibroblasts

- Concentration Range : 0.1 - 100 µg/mL

- Results : Cell viability remained above 80% at concentrations below 50 µg/mL.

Case Studies

- Wound Healing Applications : A clinical case study reported the use of silver neodecanoate in wound dressings, where it significantly reduced infection rates and promoted faster healing in patients with chronic wounds.

- Antibacterial Coatings : In another study, silver neodecanoate was incorporated into polymer matrices to create antibacterial coatings for medical devices. The coated surfaces demonstrated prolonged antibacterial activity over time.

Conclusion and Future Directions

Silver neodecanoate shows promising biological activity with significant antimicrobial properties and low cytotoxicity at therapeutic concentrations. Its applications in wound healing and antibacterial coatings highlight its potential utility in medical settings. Future research should focus on optimizing its formulations for enhanced efficacy and exploring its mechanisms of action further.

Q & A

Basic Research Questions

Q. How can the solubility of neodecanoic acid, silver(1+) salt in aqueous solutions be predicted using acid-base theories?

- Methodological Answer : The solubility can be evaluated using the Hard-Soft Acid-Base (HSAB) theory and Brønsted acid-base principles. Silver(1+), a soft acid, interacts preferentially with soft bases. Neodecanoate, a bulky branched carboxylate, acts as a softer base compared to linear carboxylates, enhancing solubility in non-polar solvents but reducing aqueous solubility due to steric hindrance. To predict solubility, compare the softness of counterions and solvent polarity. For aqueous systems, assess the salt’s ability to dissociate into ions, considering hydration energy and lattice energy .

Q. What laboratory methods are effective for synthesizing this compound?

- Methodological Answer : A common approach involves:

Metathesis reaction : React silver nitrate with sodium neodecanoate in an organic solvent (e.g., ethanol) to precipitate the silver salt.

Extraction-pyrolytic method : Extract silver ions from aqueous solutions using branched neodecanoic acid as an extractant, followed by solvent evaporation to isolate the crystalline salt .

Purification typically involves recrystallization from a mixed solvent system (e.g., toluene/hexane).

Q. Which analytical techniques are suitable for characterizing the ionic composition and structure of silver carboxylates?

- Methodological Answer :

- FT-IR Spectroscopy : Identify carboxylate stretching vibrations (asymmetric ~1540 cm⁻¹, symmetric ~1420 cm⁻¹) to confirm bonding.

- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition pathways (e.g., reduction to metallic silver above 150°C).

- Single-crystal X-ray Diffraction : Resolve coordination geometry (e.g., linear Ag–O bonding in carboxylates).

- 1H NMR : Monitor ligand environment in deuterated solvents (e.g., CDCl₃) .

Advanced Research Questions

Q. How can the extraction-pyrolytic method be optimized to produce uniform silver nanoparticles from this compound?

- Methodological Answer :

- Solvent Selection : Use benzyl alcohol or ethylene glycol as reducing solvents. These alcohols act as both solvent and reductant, enabling mild thermal reduction (120–180°C).

- Concentration Control : Maintain silver neodecanoate concentrations below 0.1 M to prevent aggregation.

- Temperature Ramp Rate : Slow heating (~2°C/min) promotes monodisperse nucleation.

- Additive-Free Synthesis : Avoid surfactants (e.g., PVP) to enable shape-controlled growth (e.g., hexagonal plates at 150°C, polyhedrons at 180°C) .

Q. What factors lead to structural variations (e.g., triangular vs. hexagonal plates) in silver nanoparticles synthesized via silver neodecanoate reduction?

- Methodological Answer :

- Reduction Kinetics : Faster reduction rates favor isotropic growth (spherical particles), while slower rates allow anisotropic growth (plates).

- Solvent Polarity : Benzyl alcohol’s high polarity stabilizes {111} crystal facets, promoting plate formation.

- Temperature : Higher temperatures (~180°C) increase atomic mobility, enabling facet reorganization into polyhedrons.

- Ag⁺ Concentration : Lower concentrations reduce interparticle collisions, minimizing coalescence .

Q. How do contradictory data on the extraction efficiency of silver using branched carboxylic acids arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from:

- Acid Branching : Highly branched neodecanoic acid improves silver selectivity over Cu²⁺ or Ni²⁺ but reduces extraction efficiency due to steric effects.

- pH Dependence : Optimal extraction occurs at pH 4–6; outside this range, competing protonation or hydrolysis occurs.

- Counterion Interference : Nitrate vs. sulfate media alter Ag⁺ complexation.

To resolve discrepancies, standardize experimental conditions (pH, ionic strength) and use isotopic tracing (e.g., ¹¹⁰Ag) to quantify partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.